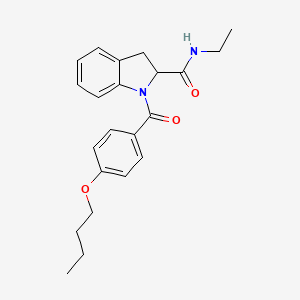

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, attached to a carboxamide group. The carboxamide is further substituted with a 4-butoxybenzoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be susceptible to hydrolysis, and the aromatic ring structures could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación

1. Antitumor and Antileukemic Activity A series of substituted 2-phenylbenzimidazole-4-carboxamides, structurally similar to 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide, were synthesized and showed antitumor activity. Despite low DNA-binding constants, indicating minimal DNA-intercalation, some compounds exhibited moderate levels of in vivo antileukemic effects. Interestingly, these compounds showed a lack of cross-resistance to an amsacrine-resistant P388 cell line, suggesting their cytotoxicity may not be mediated through topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).

2. DNA-Intercalating Agents The synthesis of dibenzo[1,4]dioxin-1-carboxamides, another structurally similar compound, showed antitumor activity against wild-type P388 leukemia both in vitro and in vivo. These compounds, like this compound, function as DNA-intercalating agents. The study highlighted the importance of substituents placed peri to the carboxamide sidechain for enhancing activity and potency, providing insights into the structure-activity relationships within this class of compounds (Lee et al., 1992).

3. Electrospray Mass Spectrometry and Fragmentation Study Derivatives of this compound can be studied using electrospray and collision-induced dissociation (CID) fragmentation spectra. This analytical method can be valuable in identifying the fragmentation pattern and understanding the molecular structure and properties of such compounds, as seen in a study of N-linked carbohydrate derivatives (Harvey, 2000).

4. Hydroamination Reactions this compound could potentially be involved in hydroamination reactions, similar to those observed with benzamide derivatives. These reactions have significant applications in organic synthesis, allowing for the addition of an amine group to an unsaturated carbon-carbon bond, as demonstrated in a study involving platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides (Wang & Widenhoefer, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-butoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-14-27-18-12-10-16(11-13-18)22(26)24-19-9-7-6-8-17(19)15-20(24)21(25)23-4-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRXGIJMIOEFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)